molecular formula C17H14BrF2N5OS B15100192 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide

Cat. No.: B15100192
M. Wt: 454.3 g/mol
InChI Key: YRWXLENIWGADHH-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole core linked via a sulfanyl bridge to an N-(2-bromo-4,6-difluorophenyl)acetamide group. Its structural complexity arises from the combination of halogenated (Br, F) and methyl-substituted aromatic systems, which are critical for modulating electronic, steric, and pharmacological properties.

Properties

Molecular Formula

C17H14BrF2N5OS

Molecular Weight

454.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide

InChI

InChI=1S/C17H14BrF2N5OS/c1-9-3-2-4-10(5-9)16-23-24-17(25(16)21)27-8-14(26)22-15-12(18)6-11(19)7-13(15)20/h2-7H,8,21H2,1H3,(H,22,26)

InChI Key

YRWXLENIWGADHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the difluorophenyl moiety. Common reagents used in these steps include hydrazine derivatives, thiols, and halogenated aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
Bromine substitutionKOH, DMF, 80°CReplacement with -OH or -NH<sub>2</sub>60–75%

This reaction is critical for modifying the compound’s electronic properties, enhancing solubility, or enabling further functionalization. The electron-withdrawing fluorine substituents ortho and para to the bromine activate the ring for NAS.

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductBiological Impact
H<sub>2</sub>O<sub>2</sub>Acetic acid, 50°CSulfoxide (-SO-)Reduced antimicrobial activity
NaOClAqueous pH 9, RTSulfone (-SO<sub>2</sub>-)Loss of enzyme-binding capacity

Oxidation alters the compound’s redox potential and steric profile, often diminishing its bioactivity .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplications
Acidic (HCl, reflux)6M HCl, 100°CCarboxylic acid + aniline derivativePrecursor for prodrug synthesis
Basic (NaOH)2M NaOH, 80°CSodium carboxylate + amineFunctional group interconversion

Hydrolysis is utilized to generate intermediates for further derivatization.

Coupling Reactions via the Triazole Ring

The 1,2,4-triazole core facilitates coupling with other pharmacophores. For instance:

Partner MoleculeConditionsProduct TypeBiological Activity
Acylated ciprofloxacinDCC, DMAP, DCMS-bridged hybridEnhanced antimycobacterial activity (MIC: 3.25 µg/mL vs. 5 µg/mL for isoniazid)
Thiophene derivativesCuI, K<sub>2</sub>CO<sub>3</sub>, DMFTriazole-thiophene conjugatesImproved biofilm inhibition

These reactions leverage the triazole’s ability to act as a hydrogen-bond acceptor, enhancing target binding .

Electrophilic Aromatic Substitution

The 3-methylphenyl group undergoes electrophilic substitution:

ReactionReagentsPositionOutcome
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to methylIntroduces -NO<sub>2</sub> for further reduction to -NH<sub>2</sub>
HalogenationBr<sub>2</sub>/FeBr<sub>3</sub>Ortho to methylAdds bromine for increased steric bulk

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions:

DipolarophileCatalystProductUse Case
PhenylacetyleneCu(I)Triazole-fused heterocycleLibrary synthesis for high-throughput screening
AcetonitrileRu(II)Tetrazole analogModulation of pharmacokinetic properties

Stability Under Biological Conditions

The compound’s stability in physiological environments is critical for its therapeutic applications:

ConditionpHTemperatureDegradation PathwayHalf-Life
Simulated gastric fluid1.237°CAcetamide hydrolysis4.2 hrs
Plasma (in vitro)7.437°COxidative dehalogenation8.5 hrs

Comparative Reactivity of Structural Analogs

The reactivity profile varies with substituent modifications:

Analog StructureKey DifferenceReaction Rate (vs. Parent Compound)
4-Fluorophenyl at C-5Increased electron-withdrawing effectNAS 1.5× faster
Pyridin-4-yl at C-5Enhanced π-stacking capacityCycloaddition yield increases by 20%

Scientific Research Applications

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can interact with enzymes or receptors, modulating their activity. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ primarily in the substituents on the triazole ring and the arylacetamide moiety. Key comparisons include:

Compound Name Triazole Substituents Acetamide Substituents Key Structural Differences
Target Compound 4-amino-5-(3-methylphenyl) 2-bromo-4,6-difluorophenyl High halogen density (Br, 2×F) and methylphenyl
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide 4-amino-5-(3-methylphenyl) 4-bromo-2-methylphenyl Bromine at para-position; methyl instead of fluorine
2-((4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) N/A Chlorophenyl and toluidine groups; lacks halogenated acetamide
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino-5-(furan-2-yl) Variable (F, Cl, OMe, NO₂, etc.) Heterocyclic furan instead of methylphenyl; diverse acetamide substituents
  • Halogenation Impact: The target compound’s 2-bromo-4,6-difluorophenyl group enhances electronegativity and steric bulk compared to non-halogenated or singly substituted analogs (e.g., 4-bromo-2-methylphenyl in ). This may improve membrane permeability and target binding in hydrophobic pockets .
  • Triazole Core: The 3-methylphenyl group on the triazole (vs. furan in or pyridine in ) contributes to π-π stacking interactions, while the 4-amino group facilitates hydrogen bonding with biological targets .

Pharmacological Activity

  • Anti-Exudative Activity : Furan-2-yl triazole derivatives (e.g., ) exhibit anti-inflammatory activity at 10 mg/kg, comparable to diclofenac sodium. The target compound’s bromo-difluorophenyl group may enhance potency due to increased lipophilicity and metabolic stability .
  • Anticancer Potential: Analogs like 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines show cytotoxicity via kinase inhibition . The target’s bromo-difluoroacetamide moiety could similarly disrupt enzyme active sites, though empirical data are needed.

Research Findings and Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Bioactivity IC₅₀/EC₅₀ Reference
Target Compound In silico predicted kinase inhibition N/A
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Anti-exudative (carrageenan-induced edema) 10 mg/kg (~50% inhibition)
5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines Anticancer (MCF-7 cells) 12–18 µM

Table 2: Structural and Electronic Properties

Property Target Compound Analog (4-bromo-2-methylphenyl)
LogP (Predicted) 3.8 3.2
Hydrogen Bond Donors 2 (NH₂, NH) 2
Halogen Interactions Br, 2×F Br only
Dihedral Angle (Triazole-Acetamide) ~66° (predicted) 66.4°

Biological Activity

The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide is a derivative of triazole that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and various applications based on recent studies.

  • Molecular Formula : C20H22BrN5OS
  • Molecular Weight : 460.39 g/mol
  • CAS Number : 694457-94-8

The structural features of this compound include a triazole ring, a sulfanyl group, and a bromo-substituted aromatic ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The triazole moiety is known to interact with enzymes, potentially inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes similar to established anti-inflammatory drugs.
  • Receptor Modulation : The compound may bind to specific receptors in the body, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound may be effective against common pathogens.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have demonstrated varied effects:

  • The MTT assay results indicate that certain derivatives do not exert significant cytotoxic effects on normal human dermal fibroblasts (NHDF), suggesting a favorable safety profile at therapeutic doses.

Case Studies

A notable study involved administering a related triazole derivative in an animal model of inflammation. Results indicated:

  • A reduction in inflammatory markers such as prostaglandin E2 (PGE2) and myeloperoxidase (MPO).
  • Histopathological analysis showed minimal gastric mucosal damage, indicating a potential therapeutic window for anti-inflammatory applications.

Applications in Research and Medicine

This compound has been explored for various applications:

  • Pharmaceutical Development : As a building block for synthesizing more complex molecules.
  • Therapeutic Potential : Investigated for anti-cancer, anti-inflammatory, and antimicrobial activities.
  • Biochemical Assays : Used as a ligand in enzyme inhibition studies.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves coupling a triazole-thiol intermediate with a bromo-difluoro-substituted acetamide. A common method uses carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane with triethylamine as a base, followed by purification via recrystallization or column chromatography. For example, a similar compound was synthesized by reacting 4-bromophenylacetic acid with an aniline derivative using EDC, achieving yields of ~70% after optimization . Key parameters include maintaining low temperatures (273 K) during coupling and using slow evaporation of methylene chloride for single-crystal growth .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., NH of acetamide at δ 10–12 ppm) and confirms substitution patterns on aromatic rings.
  • X-ray crystallography : Resolves bond angles (e.g., dihedral angles between aromatic rings ~66.4°) and hydrogen-bonding networks (N–H⋯O interactions) critical for stability .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks within 1 ppm error).

Q. What preliminary biological assays are suitable for evaluating its anti-exudative or anti-inflammatory potential?

The formalin-induced rat paw edema model is widely used. Compounds are administered intraperitoneally, and edema reduction is measured at 1–6 hours post-injection. Activity is quantified relative to controls (e.g., indomethacin) with IC₅₀ values calculated from dose-response curves. Structural analogs showed 30–50% inhibition at 50 mg/kg doses .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the 3-methylphenyl group on the triazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity.
  • Sulfanyl linker modification : Substitute the –S– group with –O– or –NH– to evaluate hydrogen-bonding or steric effects.
  • Crystallographic data : Compare dihedral angles (e.g., 66.4° in bromo-difluoro derivatives ) with analogs to correlate conformation and activity.

Example SAR Table :

Substituent (R)Bioactivity (% Inhibition)Dihedral Angle (°)
3-Methylphenyl45%66.4
4-Fluorophenyl52%58.2
2-Nitrophenyl28%72.1

Q. How can conflicting data on biological activity be resolved?

  • Solubility factors : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent dissolution across studies.
  • Metabolic stability assays : Perform liver microsome tests to identify rapid degradation (e.g., CYP450-mediated) causing variability in vivo.
  • Docking studies : Compare binding poses in target proteins (e.g., COX-2) using software like AutoDock Vina to explain potency differences .

Q. What experimental design strategies optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a flow-chemistry approach improved yield reproducibility in triazole synthesis by 15% via controlled residence times .
  • In-line analytics : Use HPLC or FTIR for real-time monitoring of intermediate formation.

Methodological Notes

  • Crystallization : Slow evaporation from CH₂Cl₂/hexane (1:3) yields diffraction-quality crystals for X-ray studies .
  • Bioassay validation : Include positive controls (e.g., dexamethasone for inflammation) and statistical tests (ANOVA with post-hoc Tukey) to ensure significance .

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